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molecular formula C11H16O B8287771 1-Isobutyl-3-methoxybenzene

1-Isobutyl-3-methoxybenzene

Cat. No. B8287771
M. Wt: 164.24 g/mol
InChI Key: RKFHHEGFYAISAB-UHFFFAOYSA-N
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Patent
US08653305B2

Procedure details

To a solution of the compound (2 g) prepared in Example 32 in tetrahydrofuran (35 mL), 1-methyl-2-pyrrolidone (5.2 mL), tris(2,4-pentanedionato)iron(III) (413.5 mg), and isobutyl magnesium bromide (2M diethyl ether solution, 4.68 mL) were added thereto, followed by stirring at room temperature for 4 hours. The reaction mixture was added with a saturated aqueous ammonium chloride solution and the mixture was extracted with t-butyl methyl ether. The organic layer was successively washed with a saturated aqueous ammonium chloride solution, water, and brine, dried and concentrated. Thus, the obtained residue was purified by silica gel column chromatography (hexane:tetrahydrofuran=50:1 to 20:1) to thereby give the title compound (922.5 mg) having the following physical properties.
Quantity
2 g
Type
reactant
Reaction Step One
Name
isobutyl magnesium bromide
Quantity
4.68 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
solvent
Reaction Step One
Quantity
413.5 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=1)(=O)=O.[CH2:17]([Mg]Br)[CH:18]([CH3:20])[CH3:19].[Cl-].[NH4+]>O1CCCC1.CN1CCCC1=O.C/C(/[O-])=C\C(C)=O.C/C(/[O-])=C\C(C)=O.C/C(/[O-])=C\C(C)=O.[Fe+3]>[CH2:17]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=1)[CH:18]([CH3:20])[CH3:19] |f:2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CC(=CC=C1)OC)(F)F
Name
isobutyl magnesium bromide
Quantity
4.68 mL
Type
reactant
Smiles
C(C(C)C)[Mg]Br
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5.2 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Name
Quantity
413.5 mg
Type
catalyst
Smiles
C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Fe+3]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with t-butyl methyl ether
WASH
Type
WASH
Details
The organic layer was successively washed with a saturated aqueous ammonium chloride solution, water, and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Thus, the obtained residue was purified by silica gel column chromatography (hexane:tetrahydrofuran=50:1 to 20:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C(C)C)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 922.5 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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